Cas no 2680828-41-3 (benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate)

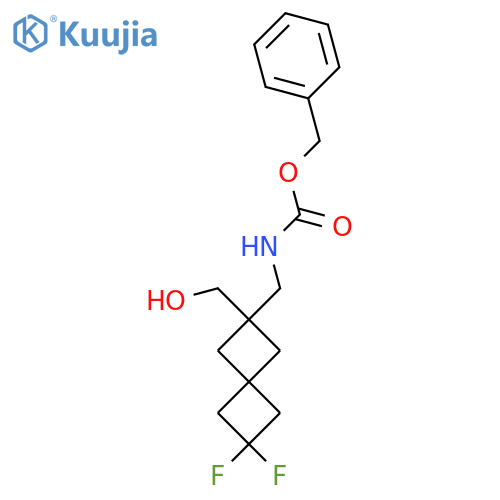

2680828-41-3 structure

商品名:benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate

benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28294616

- benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate

- 2680828-41-3

- benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate

-

- インチ: 1S/C17H21F2NO3/c18-17(19)9-15(10-17)7-16(8-15,12-21)11-20-14(22)23-6-13-4-2-1-3-5-13/h1-5,21H,6-12H2,(H,20,22)

- InChIKey: LDXAMFDFFUVTKN-UHFFFAOYSA-N

- ほほえんだ: FC1(CC2(C1)CC(CO)(CNC(=O)OCC1C=CC=CC=1)C2)F

計算された属性

- せいみつぶんしりょう: 325.14894986g/mol

- どういたいしつりょう: 325.14894986g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 433

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 58.6Ų

benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28294616-0.1g |

benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |

2680828-41-3 | 95.0% | 0.1g |

$1144.0 | 2025-03-19 | |

| Enamine | EN300-28294616-5.0g |

benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |

2680828-41-3 | 95.0% | 5.0g |

$3770.0 | 2025-03-19 | |

| Enamine | EN300-28294616-5g |

benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |

2680828-41-3 | 5g |

$3770.0 | 2023-09-07 | ||

| Enamine | EN300-28294616-1g |

benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |

2680828-41-3 | 1g |

$1299.0 | 2023-09-07 | ||

| Enamine | EN300-28294616-0.05g |

benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |

2680828-41-3 | 95.0% | 0.05g |

$1091.0 | 2025-03-19 | |

| Enamine | EN300-28294616-2.5g |

benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |

2680828-41-3 | 95.0% | 2.5g |

$2548.0 | 2025-03-19 | |

| Enamine | EN300-28294616-10.0g |

benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |

2680828-41-3 | 95.0% | 10.0g |

$5590.0 | 2025-03-19 | |

| Enamine | EN300-28294616-0.25g |

benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |

2680828-41-3 | 95.0% | 0.25g |

$1196.0 | 2025-03-19 | |

| Enamine | EN300-28294616-1.0g |

benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |

2680828-41-3 | 95.0% | 1.0g |

$1299.0 | 2025-03-19 | |

| Enamine | EN300-28294616-0.5g |

benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |

2680828-41-3 | 95.0% | 0.5g |

$1247.0 | 2025-03-19 |

benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate 関連文献

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

2680828-41-3 (benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate) 関連製品

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量